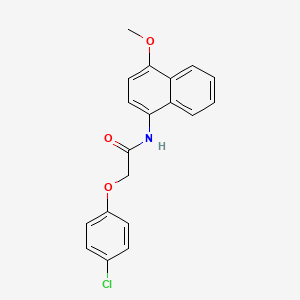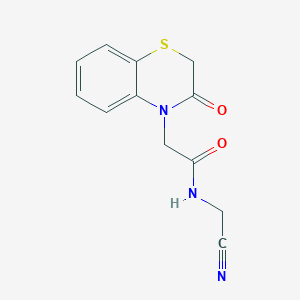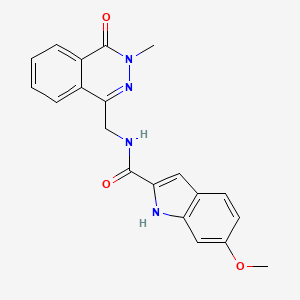
2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide is a chemical compound that belongs to the class of acetamides. It is commonly known as Napabucasin, and it has been found to have potential therapeutic applications in cancer treatment. The compound is known to inhibit cancer stem cells and has been shown to have anti-tumor effects in preclinical studies. In
Applications De Recherche Scientifique
Co-crystal and Salt Formation
Research on quinoline derivatives, which share structural similarities with 2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide, has demonstrated the ability to form co-crystals and salts with aromatic diols and mineral acids. These findings underline the compound's utility in the development of novel crystal structures, which could have implications for drug design and material science. For instance, a study on N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide showed its ability to form 1:1 co-crystals with aromatic diols, highlighting the potential for creating materials with desired physical properties (Karmakar, Kalita, & Baruah, 2009).
Inhibition of Fatty Acid Synthesis
Chloroacetamide derivatives have been investigated for their ability to inhibit fatty acid synthesis in certain algae, suggesting potential applications in agriculture as herbicides. This property could be relevant for managing weed growth in various crops, offering an eco-friendly alternative to traditional chemical herbicides. A notable example includes the chloroacetamides alachlor and metazachlor, used to control annual grasses and broad-leaved weeds (Weisshaar & Böger, 1989).
Antimicrobial Activity
Certain acetamide derivatives have been synthesized and evaluated for their antimicrobial activities against various pathogenic microorganisms. This research avenue suggests that modifications of the this compound structure could lead to potent antibacterial and antifungal agents. For example, the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides showed promising antibacterial and antifungal activities, indicating the potential for developing new antimicrobial drugs (Debnath & Ganguly, 2015).
Herbicide Adsorption and Activity
Research on chloroacetamide herbicides has also delved into their adsorption, mobility, and efficacy in soil, influenced by soil properties and agricultural practices. This work is crucial for understanding how chemical modifications, such as those in this compound, affect environmental behavior and pesticide efficiency. Studies on acetochlor and metolachlor highlight the importance of soil organic matter and clay content in determining herbicide adsorption and activity, providing insights into the design of more effective and environmentally friendly agricultural chemicals (Peter & Weber, 1985).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-18-11-10-17(15-4-2-3-5-16(15)18)21-19(22)12-24-14-8-6-13(20)7-9-14/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTWJJXKCKLGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-phenylacrylamide](/img/structure/B2887739.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2887745.png)

![1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one](/img/structure/B2887747.png)
![9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2887748.png)



![Tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2887753.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2887755.png)
![1-(4-Chlorophenyl)-2-{[5-(cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2887758.png)
![1-(4-Isopropoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2887760.png)